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Compound of Interest

Compound Name: 3-Methylphenethyl alcohol

CAS No.: 1875-89-4

Cat. No.: B162758

Get Quote

Technical Guide for Analytical & Pharmaceutical Research

Executive Summary
3-Methylphenethyl alcohol (CAS: 1875-89-4), also known as m-methylphenethyl alcohol or 2-

(3-methylphenyl)ethanol, is a structural isomer of the phenethyl alcohol class used frequently

as a chemical intermediate in organic synthesis and drug development.[1][2]

This guide provides a definitive reference for the mass spectrometric analysis of this

compound. It addresses the challenge of distinguishing regioisomers (ortho, meta, para) and

delineates the specific fragmentation pathways governed by the meta-methyl substituent.
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Parameter Data

IUPAC Name 2-(3-Methylphenyl)ethanol

CAS Registry 1875-89-4

Molecular Formula

Exact Mass 136.0888 Da

Boiling Point 242–243 °C

LogP 2.06 (Predicted)

Key Application
Pharmaceutical intermediate, fragrance

ingredient

Instrumentation & Methodology
To ensure reproducible fragmentation patterns consistent with spectral libraries (NIST, Wiley),

the following experimental conditions are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)[3]
Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Transfer Line: 280 °C.

Column: Non-polar 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5).

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Inlet: Split/Splitless at 250 °C.

Why this protocol? Phenethyl alcohols are prone to thermal dehydration in the injector port. A

clean, deactivated liner and a split ratio of at least 20:1 are critical to prevent the artifactual

formation of methylstyrenes before the sample reaches the ion source.
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Fragmentation Analysis (EI-MS)
The mass spectrum of 3-methylphenethyl alcohol is dominated by stability-driven

fragmentation pathways characteristic of alkylbenzenes.

Primary Fragmentation Pathways
The molecular ion (

, m/z 136) is typically visible but of low intensity due to the lability of the aliphatic chain.

Formation of the Base Peak (m/z 105): The most abundant ion is m/z 105. This arises from

the cleavage of the

bond (the bond between the two carbons of the ethyl chain).

Mechanism: Homolytic cleavage releases the hydroxymethyl radical (

, mass 31) and generates the 3-methylbenzyl cation.

Rearrangement: The 3-methylbenzyl cation rapidly rearranges to the stable

methyltropylium ion (

), which is the diagnostic peak for xylenes and methyl-substituted alkylbenzenes.

Dehydration (m/z 118): A prominent peak at m/z 118 (

) corresponds to the loss of water.

Mechanism: Thermal or electron-impact induced elimination of

yields 3-methylstyrene. This ion is stable and often the second most intense peak.

Tropylium Degradation (m/z 77, 79, 91):

m/z 91: Loss of the methyl group from the m/z 105 ion or direct formation of the tropylium

ion.

m/z 77/79: Further fragmentation of the aromatic ring (phenyl cation).
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Visualization of Fragmentation Logic
The following diagram illustrates the causal pathways leading to the primary spectral

signatures.
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Figure 1: Electron Ionization (EI) fragmentation pathway of 3-Methylphenethyl alcohol.

Isomer Differentiation Strategy
A critical challenge in drug development and forensic analysis is distinguishing 3-
methylphenethyl alcohol from its isomers (2-methyl and 4-methyl).

The Problem: All three isomers produce nearly identical mass spectra (Base peak m/z 105,

secondary m/z 118) because the rearrangement to the methyltropylium ion scrambles the

position of the methyl group on the ring.

The Solution: Differentiation must rely on Chromatographic Retention Indices (RI) or

Derivatization.

Isomer Boiling Point
Elution Order (Non-
polar Column)

Diagnostic
Strategy

2-Methyl (Ortho) ~240 °C 1st

Fastest elution due to

steric shielding (ortho

effect).

3-Methyl (Meta) ~242 °C 2nd Intermediate retention.

4-Methyl (Para) ~244 °C 3rd
Longest retention;

highest boiling point.
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Protocol Recommendation: If MS resolution is insufficient, derivatize with BSTFA + 1% TMCS

to form the TMS-ether. The resulting O-TMS derivatives show sharper peaks and slightly

improved separation factors (

) compared to the free alcohols.

Metabolic Profiling & Biological Fate
In drug metabolism studies (DMPK), 3-methylphenethyl alcohol is typically a metabolite itself

or a precursor. It follows the standard alcohol oxidation pathway.

Metabolic Pathway[4][5]
Phase I Oxidation: The alcohol is oxidized by Alcohol Dehydrogenase (ADH) to 3-

methylphenylacetaldehyde.

Conversion to Acid: Aldehyde Dehydrogenase (ALDH) rapidly converts the intermediate to 3-

methylphenylacetic acid.

Phase II Conjugation: The resulting acid often undergoes glucuronidation before excretion.
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Figure 2: Metabolic oxidation pathway of 3-Methylphenethyl alcohol in mammalian systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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